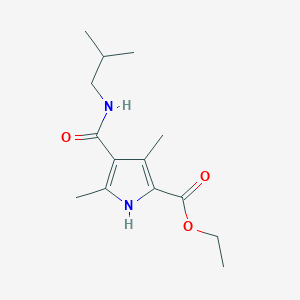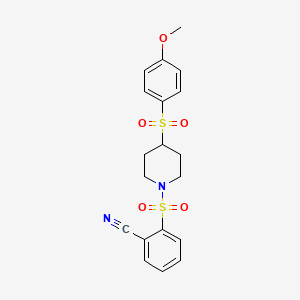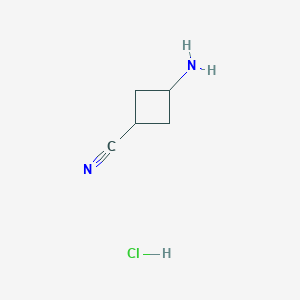
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MESNA, which stands for 2-mercaptoethane sulfonate sodium. MESNA is a sulfhydryl compound that has been extensively studied for its ability to protect against the toxic effects of chemotherapy drugs.
Scientific Research Applications
MESNA has been extensively studied for its potential applications in various fields. One of the most significant applications of MESNA is its ability to protect against the toxic effects of chemotherapy drugs. Chemotherapy drugs can cause significant damage to the kidneys and bladder, and MESNA has been shown to protect against this damage. MESNA works by binding to and detoxifying the metabolites of chemotherapy drugs, thereby reducing their toxic effects.
In addition to its use in chemotherapy, MESNA has also been studied for its potential applications in other fields. For example, MESNA has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. MESNA has also been studied for its potential use in the treatment of liver diseases, such as cirrhosis.
Mechanism of Action
The mechanism of action of MESNA is based on its ability to detoxify the metabolites of chemotherapy drugs. Chemotherapy drugs are metabolized in the liver and excreted through the kidneys. Some of these metabolites can be toxic to the kidneys and bladder, leading to significant damage. MESNA works by binding to these toxic metabolites and detoxifying them, thereby reducing their toxic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MESNA have been extensively studied. MESNA has been shown to have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases. MESNA has also been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MESNA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also relatively inexpensive, making it accessible to researchers with limited budgets. However, MESNA does have some limitations. It has a short half-life, which means that it must be administered frequently to maintain its therapeutic effects. In addition, MESNA can interfere with certain laboratory assays, which could lead to inaccurate results.
Future Directions
There are several future directions for research on MESNA. One area of research is the development of new formulations of MESNA that have a longer half-life and are more effective at protecting against the toxic effects of chemotherapy drugs. Another area of research is the investigation of the potential use of MESNA in the treatment of other diseases, such as liver diseases and inflammatory diseases. Finally, there is a need for further research on the biochemical and physiological effects of MESNA, which could lead to the development of new therapeutic applications.
Synthesis Methods
MESNA is synthesized by reacting 2-chloroethanesulfonic acid with sodium sulfide followed by the addition of 4-amino-5-methyl-2-mercapto-1,2,4-triazole. The resulting product is then purified by recrystallization. This synthesis method has been well established and is widely used in the production of MESNA.
properties
IUPAC Name |
3-methyl-4-(2-methylsulfonylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-5-7-8-6(12)9(5)3-4-13(2,10)11/h3-4H2,1-2H3,(H,8,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCHWIQFOAPAHCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CCS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methanesulfonylethyl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)
![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)


![2-chloro-6-fluoro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2363295.png)
![3-[1-(2-Fluoro-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2363296.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2363298.png)
![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2363299.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2363302.png)
![(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2363303.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2363306.png)